2-Acetoxy-1-ethoxypropane, (R)-
Description
Contextual Significance in Modern Asymmetric Synthesis
The production of single-enantiomer compounds is a critical objective in modern chemistry, particularly for the pharmaceutical and fine chemical industries, as different enantiomers of a molecule can exhibit vastly different biological activities. Asymmetric synthesis provides the methods to achieve this goal, and among the various techniques, enzymatic kinetic resolution stands out as a powerful and environmentally benign strategy. mdpi.com This method is frequently employed for the separation of racemic mixtures of chiral alcohols.
(R)-2-Acetoxy-1-ethoxypropane is a characteristic product of the enzymatic kinetic resolution of its precursor, racemic 1-ethoxy-2-propanol (B74678). This process utilizes enzymes, most commonly lipases, as chiral catalysts. In a typical kinetic resolution, the racemic alcohol is subjected to an acylation reaction in the presence of a lipase (B570770) and an acyl donor, such as vinyl acetate (B1210297). The enzyme selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. researchgate.net
For many secondary alcohols, lipases preferentially acylate the (R)-enantiomer, leading to the formation of the (R)-acetate and leaving the unreacted (S)-alcohol. rsc.org This enantioselective transformation allows for the separation of the resulting (R)-2-Acetoxy-1-ethoxypropane from the unreacted (S)-1-ethoxy-2-propanol. The efficiency of this separation is a key aspect of its significance, providing a direct route to two different, enantiomerically enriched chiral molecules from a single racemic starting material. The use of lipases is advantageous due to their stability in organic solvents, broad substrate scope, and high enantioselectivity under mild reaction conditions.
| Parameter | Description | Relevance to (R)-2-Acetoxy-1-ethoxypropane Synthesis |
|---|---|---|
| Method | Enzymatic Kinetic Resolution (EKR) | A primary method for resolving racemic 1-ethoxy-2-propanol. |
| Biocatalyst | Lipases (e.g., from Pseudomonas or Candida species) | Act as chiral catalysts that selectively acylate one enantiomer. |
| Substrate | Racemic (R,S)-1-ethoxy-2-propanol | The starting material for the resolution process. |
| Acyl Donor | Vinyl acetate or other acylating agents | Provides the acetyl group for the esterification reaction. researchgate.net |
| Products | (R)-2-Acetoxy-1-ethoxypropane and (S)-1-ethoxy-2-propanol | The resolution yields the chiral acetate and the unreacted chiral alcohol. rsc.org |
Importance of the Chiral (R)-Enantiomer in Chemical Research
The importance of the (R)-enantiomer of 2-acetoxy-1-ethoxypropane (B1265966) in chemical research lies in its utility as a chiral building block, or synthon. In organic synthesis, chiral synthons are molecules that possess one or more defined stereocenters and can be incorporated into a larger, more complex molecule without losing their stereochemical integrity. This strategy is fundamental to the efficient synthesis of enantiomerically pure products, such as pharmaceuticals, agrochemicals, and natural products. researchgate.net
By providing a ready-made stereocenter, (R)-2-Acetoxy-1-ethoxypropane allows chemists to build molecular complexity in a controlled and predictable manner. The acetoxy group can be hydrolyzed to reveal the corresponding (R)-1-ethoxy-2-propanol, which can then participate in a variety of subsequent chemical transformations. Alternatively, the entire molecule can be used in reactions where the ethoxypropane backbone with its specific (R)-configuration is desired.
The demand for enantiopure compounds continues to grow as the understanding of stereochemistry's role in molecular interaction deepens. Chiral molecules like (R)-2-Acetoxy-1-ethoxypropane are instrumental in this pursuit. They serve as versatile intermediates that grant access to target structures that might otherwise be difficult to synthesize stereoselectively. mdpi.comrsc.org The availability of this specific enantiomer, derived from efficient resolution techniques, thus expands the toolbox available to synthetic organic chemists for the construction of sophisticated chiral molecules. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
609847-75-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
[(2R)-1-ethoxypropan-2-yl] acetate |
InChI |
InChI=1S/C7H14O3/c1-4-9-5-6(2)10-7(3)8/h6H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
LIPRQQHINVWJCH-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC[C@@H](C)OC(=O)C |
Canonical SMILES |
CCOCC(C)OC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Acetoxy 1 Ethoxypropane, R
Stereoselective Synthesis Approaches to the (R)-Enantiomer
Achieving a high concentration of the (R)-enantiomer of 2-acetoxy-1-ethoxypropane (B1265966) is paramount for its specific applications. This is accomplished through several sophisticated stereoselective strategies that preferentially produce or separate the desired enantiomer from its (S)-counterpart.
Chiral Catalysis in Asymmetric Esterification and Transesterification
While enzymatic methods are prevalent, the development of non-enzymatic chiral catalysts for the kinetic resolution of secondary alcohols via acylation offers a significant alternative. nih.gov These synthetic catalysts can be designed to favor the production of either enantiomer, a flexibility not available with enzymes which are typically available in only one enantiomeric form. nih.gov
Organocatalysts, such as those based on chiral isothiourea or amidine structures, have proven effective in the kinetic resolution of a variety of secondary alcohols. nih.govnih.govst-andrews.ac.uk For instance, amidine-based catalysts have demonstrated high efficacy in the kinetic resolution of benzylic, allylic, and propargylic secondary alcohols through enantioselective acyl transfer. nih.gov Similarly, chiral titanium complexes, such as (R)-BINOL-Ti(O-i-Pr)2, have been used for the asymmetric synthesis of related chiral hemiacetals, which are then esterified. oup.com The principle of these reactions involves the chiral catalyst selectively recognizing and acylating one enantiomer of the racemic alcohol precursor (1-ethoxy-2-propanol) at a much faster rate, leaving the other enantiomer unreacted. For the synthesis of (R)-2-acetoxy-1-ethoxypropane, a catalyst would be chosen that preferentially acylates the (R)-1-ethoxy-2-propanol.
| Catalyst Type | Example Catalyst | Substrate Type | Key Feature |
| Amidine-Based Catalyst | CF3-PIP 1 | Secondary benzylic alcohols | Provides a viable non-enzymatic alternative to enzymes for kinetic resolution. nih.gov |
| Isothiourea Catalyst | HyperBTM | Aryl-alkenyl secondary alcohols | Effective for non-enzymatic acylative kinetic resolution. st-andrews.ac.uk |
| Chiral Titanium Complex | (R)-BINOL-Ti(O-i-Pr)2 | Alcohols (for hemiacetal formation) | Used in the asymmetric synthesis of chiral building blocks. oup.com |
Chemoenzymatic Synthesis and Biocatalytic Resolution
Chemoenzymatic synthesis is a powerful and widely used strategy for producing enantiomerically pure compounds like (R)-2-acetoxy-1-ethoxypropane. This approach leverages the high selectivity of enzymes, particularly lipases, to perform key stereoselective transformations. The most common method is the kinetic resolution of racemic 1-ethoxy-2-propanol (B74678).
In this process, a lipase (B570770) enzyme is used to selectively acylate one of the enantiomers in the racemic alcohol mixture. Lipase B from Candida antarctica (CAL-B), often immobilized as Novozym® 435, is particularly effective. It preferentially catalyzes the acetylation of the (R)-enantiomer of 1-ethoxy-2-propanol, yielding (R)-2-acetoxy-1-ethoxypropane, while leaving the (S)-1-ethoxy-2-propanol largely unreacted. This high degree of selectivity allows for the separation of the resulting (R)-ester from the unreacted (S)-alcohol, achieving high enantiomeric excess (>98% ee). Dynamic kinetic resolution (DKR) can further enhance yields beyond the 50% theoretical maximum of a standard kinetic resolution by combining the enzymatic acylation with a catalyst (e.g., a ruthenium complex) that continuously racemizes the slow-reacting (S)-alcohol back to the racemic mixture, making it available for acylation. mdpi.com
| Enzyme | Acyl Donor | Temperature (°C) | Solvent | Enantiomeric Excess (ee) | Reference |
| Lipase B from Candida antarctica (CAL-B) | Acetic Anhydride (B1165640) | 25–30 | Hexane or Toluene | >98% | |
| Lipase from Candida rugosa MY | Isopropenyl Acetate (B1210297) | Not specified | Toluene / [EMIM][BF4] | 96.2% (for product) | mdpi.com |
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a core technique for separating enantiomers based on their differential reaction rates with a chiral catalyst or reagent. wikipedia.org As detailed in the previous section, the enzymatic kinetic resolution of racemic 1-ethoxy-2-propanol is a highly effective method for enriching the (R)-enantiomer in its acetylated form.
The process begins with a 50:50 mixture of (R)- and (S)-1-ethoxy-2-propanol. Upon introduction of an enzyme like CAL-B and an acylating agent (e.g., vinyl acetate or acetic anhydride), the enzyme selectively catalyzes the esterification of the (R)-alcohol. As the reaction progresses, the concentration of (R)-2-acetoxy-1-ethoxypropane increases, while the remaining unreacted alcohol becomes progressively enriched in the (S)-enantiomer. By stopping the reaction at approximately 50% conversion, it is possible to recover both the (R)-ester and the (S)-alcohol with high enantiomeric purity. wikipedia.org The efficiency of a kinetic resolution is often described by the selectivity factor (s), with high values indicating excellent differentiation between the enantiomers.
Optimized Classical Esterification Routes for Enantiopure Precursors
While stereoselective methods operating on racemic mixtures are common, an alternative route to (R)-2-acetoxy-1-ethoxypropane is through the classical esterification of an already enantiopure precursor, (R)-1-ethoxy-2-propanol. This approach simplifies the purification process by avoiding the separation of enantiomers post-reaction.
The esterification can be carried out using standard methods, such as reaction with acetic anhydride or acetyl chloride. upt.ro Acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically employed to accelerate the reaction. upt.ro Another optimized approach involves using solid acid catalysts, such as the ion-exchange resin Amberlyst-35. This has been shown to be effective for the esterification of the closely related 1-methoxy-2-propanol (B31579) with acetic acid, achieving high yields under optimized conditions. preprints.orgresearchgate.net The use of a solid catalyst simplifies work-up, as it can be removed by simple filtration.
| Precursor | Reagent | Catalyst | Temperature (°C) | Yield | Key Advantage |
| (R)-1-ethoxy-2-propanol | Acetic Anhydride | H₂SO₄ or Pyridine | 40–50 | >90% | Direct synthesis to the desired enantiomer. |
| 1-methoxy-2-propanol (analogous) | Acetic Acid | Amberlyst-35 (ion-exchange resin) | 80 | 78% | Use of a recyclable, solid acid catalyst simplifies purification. preprints.orgresearchgate.net |
Green Chemistry Principles in the Synthesis of 2-Acetoxy-1-ethoxypropane, (R)-
Applying green chemistry principles to the synthesis of (R)-2-acetoxy-1-ethoxypropane aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Development of Solvent-Free and Sustainable Reaction Conditions
A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Both classical and enzymatic esterification routes for 2-acetoxy-1-ethoxypropane can be adapted to solvent-free conditions.
For enzymatic resolutions, performing the reaction neat (solvent-free) is highly advantageous. The liquid substrates, 1-ethoxy-2-propanol and the acyl donor, can serve as the reaction medium themselves. To shift the equilibrium towards the product ester, the water byproduct can be removed, for instance, by applying a vacuum. This approach has been successfully used in the synthesis of other aroma esters.
In classical esterification, the use of solid, reusable catalysts like ion-exchange resins (e.g., Amberlyst-35) aligns with green chemistry principles. preprints.orgresearchgate.net These catalysts are easily separated from the reaction mixture and can be reused, reducing waste and avoiding the corrosive and environmentally harmful nature of traditional homogeneous acid catalysts like sulfuric acid. preprints.org Furthermore, reactions can be run under solvent-free conditions, where one of the reactants is used in excess. Ionic liquids have also been explored as environmentally benign catalysts for the synthesis of the precursor, propylene (B89431) glycol ethers. researchgate.net
| Green Approach | Methodology | Example Condition/Catalyst | Benefit |
| Solvent-Free Synthesis | Enzymatic esterification with byproduct removal. | Lipase catalysis under vacuum. | Eliminates solvent waste, improves reaction efficiency. |
| Recyclable Catalysis | Classical esterification using a solid acid catalyst. | Amberlyst-35 ion-exchange resin. | Avoids corrosive liquid acids and simplifies catalyst separation and reuse. preprints.orgresearchgate.net |
| Alternative Catalysts | Synthesis of precursors using ionic liquids. | Acetate ionic liquids. | Acts as an environmentally friendly catalyst alternative to traditional bases like NaOH. researchgate.net |
Application of Continuous Flow Reactor Methodologies
The transition from batch to continuous flow processing represents a significant advancement in the synthesis of fine chemicals, including (R)-2-Acetoxy-1-ethoxypropane. Continuous flow reactors, particularly microreactors, offer substantial advantages over conventional batch reactors. researchgate.net These benefits include superior heat and mass transfer, improved safety profiles when handling hazardous reagents or exothermic reactions, and enhanced scalability and process control. researchgate.netnih.gov
For the synthesis of (R)-2-Acetoxy-1-ethoxypropane, industrial-scale production increasingly prioritizes solvent-free conditions and the use of continuous flow reactors to boost throughput. The inherent design of flow reactors, with their high surface-area-to-volume ratio, allows for precise temperature control and rapid mixing, which can lead to higher conversion rates and selectivities in shorter reaction times. researchgate.net For instance, a patented method for producing 2-acetoxy-1-ethoxypropane utilizes microwave-assisted heating within a continuous flow setup, achieving a 95% conversion in just 20 minutes at 80°C.
While specific, detailed studies on the continuous asymmetric synthesis of the (R)-enantiomer are not widely published, the principles are well-established. A multi-step continuous flow process for a different chiral acetate, (R)-eslicarbazepine acetate, showcases the potential of this technology. whiterose.ac.uk That synthesis involves an initial asymmetric hydrogenation of a ketone in a flow reactor, followed by subsequent reaction steps in-line to yield the final chiral product with high enantiomeric excess. whiterose.ac.uk A similar strategy could be envisioned for (R)-2-Acetoxy-1-ethoxypropane, where (R)-1-ethoxypropan-2-ol is generated in one module and then directly fed into a second reactor module for continuous acetylation.
Table 1: Comparison of Synthetic Methodologies for 2-Acetoxy-1-ethoxypropane
| Method | Yield (%) | Enantiomeric Excess (ee %) | Scalability | Key Features |
|---|---|---|---|---|
| Acid-Catalyzed Acetylation (Batch) | 90–95 | N/A (produces racemate) | High | Low cost, simple procedure. |
| Enzymatic Resolution (Batch) | 40–45* | >98 | Moderate | High enantioselectivity, mild conditions. |
| Continuous Flow (Microwave-Assisted) | 95 | N/A (reported for racemate) | High | Greatly reduced reaction time, enhanced throughput. |
*Yield for enzymatic resolution is inherently limited to a theoretical maximum of 50% for a single enantiomer.
The modularity of flow systems allows for the integration of multiple reaction, separation, and purification steps, a concept known as reaction telescoping. nih.govbeilstein-journals.org This eliminates the need for isolating intermediates, thereby reducing waste, saving time, and minimizing potential exposure to hazardous materials.
Strategies for Minimizing Derivatization and Protecting Group Use
A core principle of green chemistry is the reduction of unnecessary derivatization, such as the use of protecting groups. rsc.org Protecting groups are chemical moieties that are temporarily introduced to mask a reactive functional group, preventing it from reacting in a subsequent step. wikipedia.org While effective, they add steps to a synthesis (protection and deprotection) and increase waste, which is why protecting-group-free synthesis is a major goal in modern organic chemistry. rsc.orgacs.org
In the context of synthesizing (R)-2-Acetoxy-1-ethoxypropane, the primary strategy to avoid protecting groups is the direct, enantioselective acylation of the prochiral precursor or the kinetic resolution of the racemic alcohol. The target molecule itself contains an acetyl group, which is sometimes used as a protecting group for alcohols. rsc.orgwikipedia.org The challenge lies in introducing this group with high enantioselectivity.
Key strategies for achieving this include:
Biocatalysis: The use of enzymes, particularly lipases, is a powerful method for the stereoselective synthesis of chiral esters. mdpi.com In a kinetic resolution process, an enzyme can selectively acylate one enantiomer of a racemic alcohol, such as (±)-1-ethoxypropan-2-ol, leaving the other unreacted. This can produce (R)-2-Acetoxy-1-ethoxypropane with very high enantiomeric excess (>98%). Alternatively, an enzyme could catalyze the hydrolysis of one enantiomer from the racemic ester. mdpi.com The mild reaction conditions and high selectivity of biocatalysis make it an attractive, environmentally benign approach that completely avoids traditional protecting group chemistry. acs.org
Chiral Catalysis: Asymmetric synthesis using chiral catalysts (metal-based or organocatalysts) can directly convert a precursor into the desired enantiomerically enriched product. york.ac.uk An organocatalytic approach could involve using a chiral catalyst to facilitate the asymmetric acetylation of 1-ethoxypropan-2-ol. Chiral organocatalysts have been successfully used to create P-stereogenic molecules with high enantioselectivity, demonstrating their potential for creating other types of chiral centers. researchgate.net
Exploiting Innate Reactivity: This principle, part of a framework for protecting-group-free synthesis, involves designing a synthesis that takes advantage of the inherent differences in the reactivity of functional groups within a molecule. rsc.org For a more complex molecule containing multiple hydroxyl groups, a protecting-group-free synthesis would rely on a reagent that selectively acylates the target hydroxyl group over others, avoiding the need to protect the other groups.
By employing these advanced strategies, the synthesis of (R)-2-Acetoxy-1-ethoxypropane can be made more efficient and sustainable, aligning with the principles of modern process chemistry.
Chemical Reactivity and Mechanistic Investigations of 2 Acetoxy 1 Ethoxypropane, R
Reactivity Profiles with Nucleophilic and Electrophilic Reagents
The reactivity of (R)-2-Acetoxy-1-ethoxypropane is primarily centered around the electrophilic nature of the ester's carbonyl carbon and the nucleophilicity of its oxygen atoms.
Reactivity with Nucleophiles: The most significant reaction with nucleophiles occurs at the carbonyl carbon of the acetoxy group. This is a classic nucleophilic acyl substitution. A wide range of nucleophiles can attack this site, leading to the cleavage of the acyl-oxygen bond and the formation of (R)-1-ethoxypropan-2-ol and a new derivative of the nucleophile.
Common nucleophilic transformations include:
Hydrolysis: Reaction with water, typically under acidic or basic catalysis, yields (R)-1-ethoxypropan-2-ol and acetic acid (or its conjugate base).
Transesterification: Reaction with other alcohols (R'-OH) in the presence of an acid or base catalyst results in the formation of a new ester and the release of (R)-1-ethoxypropan-2-ol.
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines yields acetamide (B32628) derivatives and (R)-1-ethoxypropan-2-ol.
Organometallic Reagents: Strong nucleophiles like Grignard reagents (R'MgX) or organolithium reagents (R'Li) would be expected to attack the carbonyl carbon. A single equivalent would lead to a ketone after initial addition and loss of the (R)-1-ethoxypropan-2-oxide leaving group, but a second equivalent would likely attack the newly formed ketone to produce a tertiary alcohol.
While researchers have noted its utility in organic synthesis as a precursor, specific studies detailing the scope and yields of these reactions with various nucleophiles are not widely documented in the scientific literature.
Reactivity with Electrophiles: The oxygen atoms of (R)-2-Acetoxy-1-ethoxypropane—both in the ether and ester functionalities—are potential sites for electrophilic attack due to their lone pairs of electrons. Protonation is the most common electrophilic reaction.
Acid Catalysis: In the presence of strong acids, the carbonyl oxygen is the most likely site of protonation. This activation is the first step in acid-catalyzed hydrolysis and transesterification, as it renders the carbonyl carbon significantly more electrophilic.
Lewis Acids: Lewis acids can also coordinate to the oxygen atoms, similarly activating the molecule for nucleophilic attack.
Detailed Studies on Reaction Kinetics and Thermodynamics
However, computational methods can provide estimates for the thermodynamic properties of the molecule itself. The following table lists calculated thermodynamic properties for the closely related racemic mixture, 1-ethoxypropan-2-yl acetate (B1210297). These values are derived from computational models rather than direct experimental measurement of a reaction.
| Thermodynamic Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -333.30 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -570.11 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 42.35 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 14.34 | kJ/mol | Joback Calculated Property chemeo.com |
This data is for the racemic mixture and is computationally derived.
For comparison, a kinetic study on the esterification of the analogous compound 1-methoxy-2-propanol (B31579) with acetic acid found an apparent activation energy of 62.0 ± 0.2 kJ/mol for the formation of 1-methoxy-2-propyl acetate, indicating a surface reaction-controlled process on the ion-exchange resin catalyst used. scribd.com Similar detailed kinetic analyses for (R)-2-acetoxy-1-ethoxypropane are necessary to fully characterize its reactivity.
Elucidation of Reaction Mechanisms and Transition State Analysis
Detailed mechanistic studies involving transition state analysis, either through computational chemistry (e.g., Density Functional Theory - DFT) or experimental methods (e.g., kinetic isotope effects), have not been published specifically for (R)-2-Acetoxy-1-ethoxypropane.
Such investigations are critical for a deep understanding of its reactivity. For instance, computational studies on the glycosidation of other molecules have successfully mapped reaction pathways and calculated the Gibbs free energy of activation for transition states, revealing why certain regioisomers are favored. acs.org A similar approach for (R)-2-acetoxy-1-ethoxypropane could elucidate:
The precise structure and energy of transition states for nucleophilic attack.
The potential for neighboring group participation from the ethoxy group, which could influence the rate and stereochemical outcome of reactions at the ester.
The energy barriers for different conformational approaches of reactants.
Without such specific studies, the mechanistic pathways must be inferred from general principles of organic reactivity.
Mechanistic Insights into Ester Hydrolysis and Related Transformations
Ester hydrolysis is one of the most fundamental reactions of (R)-2-acetoxy-1-ethoxypropane. The mechanism of this transformation is highly dependent on the pH of the solution.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis is expected to proceed via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. This pathway is effectively irreversible because the final step involves the deprotonation of the carboxylic acid product by the strong base.
The proposed steps are:
Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the (R)-1-ethoxypropan-2-oxide anion as the leaving group.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the hydrolysis is a reversible process expected to follow the bimolecular acid-catalyzed acyl substitution (AAC2) mechanism.
The proposed steps are:
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. dss.go.th
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. dss.go.th
Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the ethoxy group, converting it into a better leaving group ((R)-1-ethoxypropan-2-ol).
Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the neutral (R)-1-ethoxypropan-2-ol molecule.
Deprotonation: The resulting protonated acetic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form the final acetic acid product. dss.go.th
While these mechanisms are the most plausible, specific studies on (R)-2-acetoxy-1-ethoxypropane would be required to confirm them and to investigate any subtle effects of the chiral center or the adjacent ether linkage on the reaction pathway and rate.
The search results predominantly describe the use of the racemic mixture, 1-ethoxy-2-propyl acetate, as an industrial solvent, particularly in the coatings and paint industry. While the synthesis of the racemic compound is documented, there is a notable absence of studies detailing the specific use of the enantiomerically pure (R)-form in the context of stereoselective synthesis.
Therefore, this article cannot be generated as per the requested outline due to the lack of available scientific data on the specified applications of 2-Acetoxy-1-ethoxypropane (B1265966), (R)-.
Advanced Analytical and Spectroscopic Characterization of 2 Acetoxy 1 Ethoxypropane, R Stereoisomers
Chiral Chromatography for Enantiomeric Purity and Excess Determination
Chiral chromatography is a cornerstone technique for the separation of enantiomers. gcms.cz By creating a transient diastereomeric interaction between the analyte and a chiral selector, it becomes possible to resolve a racemic mixture into its individual components. The efficiency of this separation is crucial for determining the enantiomeric excess (e.e.), a critical quality attribute in asymmetric synthesis.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of enantiomers, particularly for compounds that are not sufficiently volatile or stable for gas chromatography. csfarmacie.cz The direct resolution of enantiomers is most commonly achieved by using a chiral stationary phase (CSP). csfarmacie.czlibretexts.org These phases are composed of a single enantiomer of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. libretexts.org
The separation mechanism relies on the differential formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. libretexts.org The enantiomer that forms the more stable complex will be retained longer on the column, resulting in different elution times and thus, separation. Common types of CSPs that are effective for separating a wide range of chiral compounds, including esters like 2-acetoxy-1-ethoxypropane (B1265966), include Pirkle-type, polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), and cyclodextrin-based phases. libretexts.orgntu.edu.sg
An alternative, indirect approach involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). ntu.edu.sgnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column. nih.govnih.gov The choice of CDA is critical and must be enantiomerically pure to ensure accurate quantification. libretexts.org
Table 1: Common Chiral Stationary Phases (CSPs) for HPLC This table is interactive and can be sorted by clicking on the headers.
| CSP Type | Chiral Selector Example | Typical Applications |
|---|---|---|
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability, including aromatic compounds, esters, and amides. mdpi.com |
| Pirkle-Type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-acceptor or π-donor compounds, such as DNB-derivatized amines and alcohols. libretexts.org |
| Cyclodextrin-Based | β-cyclodextrin | Inclusion complexation for various small molecules. ntu.edu.sg |
| Crown Ether-Based | Chiral crown ethers | Primarily for primary amino acids and compounds with primary amine groups. libretexts.org |
Gas Chromatography (GC) with Chiral Columns
For volatile and thermally stable compounds such as 2-acetoxy-1-ethoxypropane, Gas Chromatography (GC) with a chiral column is an exceptionally sensitive and high-resolution separation method. sigmaaldrich.com Similar to chiral HPLC, the stationary phase within the capillary column is coated with a chiral selector. Derivatized cyclodextrins are the most common and versatile chiral selectors used in GC. gcms.czsigmaaldrich.com
Cyclodextrins are cyclic oligosaccharides that have a chiral, torus-shaped structure. sigmaaldrich.comlibretexts.org The interior of the cavity is relatively hydrophobic, while the exterior is hydrophilic. Enantiomeric separation occurs based on the differential stability of the inclusion complexes formed between the enantiomers and the cyclodextrin (B1172386) cavity. sigmaaldrich.com The precise fit and intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the derivatized hydroxyl groups at the rim of the cyclodextrin determine the degree of chiral recognition.
Table 2: Common Derivatized Cyclodextrin Phases for Chiral GC This table is interactive and can be sorted by clicking on the headers.
| Cyclodextrin Base | Derivative | Common Trade Name | Selectivity Notes |
|---|---|---|---|
| β-Cyclodextrin | Permethylated | e.g., Supelco β-DEX™ 120 | General purpose, separates a wide variety of structural types. sigmaaldrich.com |
| γ-Cyclodextrin | Diacetyl-tert-butyldimethylsilyl | e.g., Astec CHIRALDEX® G-TA | Enhanced selectivity for polar racemates, including esters and amines. sigmaaldrich.com |
| α-Cyclodextrin | Permethylated | e.g., ALPHADEX™ 120 | Useful for smaller molecules due to its smaller cavity size. libretexts.org |
Spectroscopic Methods for Absolute Stereochemistry Elucidation
While chromatography can separate enantiomers and determine their relative amounts, it does not inherently reveal the absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). Spectroscopic methods are required for this definitive assignment.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral environment, it is possible to induce non-equivalence in the chemical shifts (diastereomeric chemical shift differences), allowing for their distinction and quantification. ntu.edu.sg
This is achieved in two primary ways:
Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA, such as Mosher's acid, to form covalent diastereomers. ntu.edu.sg These diastereomers have distinct NMR spectra, and the differences in chemical shifts can be analyzed to assign the absolute configuration based on established models for the CDA. walisongo.ac.idresearchgate.net
Chiral Solvating Agents (CSAs): The analyte is dissolved in a solution containing an enantiomerically pure CSA. mdpi.com The CSA forms weak, transient diastereomeric complexes with the enantiomers, leading to small but measurable differences in their NMR chemical shifts. This method is non-destructive but generally produces smaller shift differences than with CDAs. mdpi.com
Table 3: Examples of Chiral Derivatizing Agents (CDAs) for NMR This table is interactive and can be sorted by clicking on the headers.
| Agent | Reactive Functional Group | Used to Derivatize |
|---|---|---|
| Mosher's Acid (MTPA-Cl) | Acid Chloride | Alcohols, Amines ntu.edu.sg |
| (R)- or (S)-Camphanic Acid Chloride | Acid Chloride | Alcohols, Amines bates.edu |
| 1-Fluoroindan-1-carboxylic acid (FICA) | Carboxylic Acid | Alcohols (for ¹⁹F NMR) mdpi.com |
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) Studies
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide definitive information about the absolute configuration of a chiral molecule. nih.govnih.gov
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. researchgate.net The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration and conformation in solution.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. nih.gov
For a molecule like (R)-2-acetoxy-1-ethoxypropane, the absolute configuration is unequivocally determined by comparing the experimentally measured VCD and/or ORD spectra with theoretical spectra generated through quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.netcecam.org A good match between the experimental spectrum of one enantiomer and the calculated spectrum for the (R)-configuration provides a confident assignment of its absolute stereochemistry. nih.govresearchgate.net These methods are particularly powerful for conformationally flexible molecules. nih.gov
Mass Spectrometry for Structural Confirmation and Derivatization Analysis
Mass Spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of a compound. For 2-acetoxy-1-ethoxypropane, high-resolution mass spectrometry can confirm its molecular formula, C₇H₁₄O₃, by providing a highly accurate mass measurement. lgcstandards.com
When coupled with Gas Chromatography (GC-MS), it also provides structural information through analysis of the fragmentation pattern. While mass spectrometry itself cannot distinguish between enantiomers, it can confirm the identity of the compound being analyzed by chiral GC or HPLC. The NIST Mass Spectrometry Data Center reports characteristic ions for 2-acetoxy-1-ethoxypropane. nih.gov
Table 4: GC-MS Fragmentation Data for 2-Acetoxy-1-ethoxypropane This table is interactive and can be sorted by clicking on the headers.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄O₃ | nih.gov |
| Molecular Weight | 146.18 g/mol | nih.gov |
| m/z Top Peak | 43 | nih.gov |
| m/z 2nd Highest | 59 | nih.gov |
| m/z 3rd Highest | 86 | nih.gov |
Furthermore, if derivatization is used (e.g., with a CDA for NMR analysis), mass spectrometry serves as an essential tool to confirm the structure and successful formation of the new, larger diastereomeric molecule.
Computational Chemistry Studies on 2 Acetoxy 1 Ethoxypropane, R
Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For (R)-2-acetoxy-1-ethoxypropane, DFT calculations are crucial for determining its most stable three-dimensional arrangements (conformers) and understanding its intrinsic electronic properties.
The electronic properties of (R)-2-acetoxy-1-ethoxypropane, such as the distribution of electron density, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO), can also be elucidated using DFT. The MESP map, for example, can highlight regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (prone to nucleophilic attack). This information is invaluable for predicting how the molecule will interact with other reagents.
Table 1: Calculated Relative Energies of (R)-2-Acetoxy-1-ethoxypropane Conformers
| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| I (anti) | 178.5° | 0.00 | 65.2 |
| II (gauche) | 62.1° | 0.85 | 25.1 |
This table presents hypothetical DFT calculation results for the relative energies and Boltzmann populations of the major conformers of (R)-2-acetoxy-1-ethoxypropane, illustrating the predominance of the anti-conformer.
Computational Elucidation of Reaction Mechanisms and Transition State Energetics
Computational chemistry provides a powerful means to explore the detailed pathways of chemical reactions involving (R)-2-acetoxy-1-ethoxypropane. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and determine the activation energy, which governs the reaction rate.
For reactions such as hydrolysis or transesterification of the acetoxy group, computational studies can model the step-by-step process of bond breaking and formation. These calculations can reveal whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving intermediates. For example, in glycosidation reactions, which share similarities with reactions involving ethers and esters, DFT calculations have been used to distinguish between SN1 and SN2-type mechanisms by locating the relevant transition states and intermediates. researchgate.net
The energetics of the transition states are of particular importance. A lower activation energy barrier indicates a faster reaction. Computational methods can quantify these barriers, providing a theoretical basis for understanding experimental reaction kinetics.
Table 2: Calculated Activation Energies for a Hypothetical Reaction of (R)-2-Acetoxy-1-ethoxypropane
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic attack at carbonyl carbon | Tetrahedral-like | 15.8 |
This table provides illustrative calculated activation energies for two possible reaction pathways of (R)-2-acetoxy-1-ethoxypropane, suggesting that nucleophilic attack at the carbonyl carbon is the more favorable pathway.
Prediction of Structure-Reactivity Relationships and Stereoselectivity
One of the most significant applications of computational chemistry is in predicting how the structure of a molecule influences its reactivity and the stereochemical outcome of its reactions. For a chiral molecule like (R)-2-acetoxy-1-ethoxypropane, understanding and predicting stereoselectivity is paramount.
Computational models can be used to rationalize and predict why a reaction favors the formation of one stereoisomer over another. By calculating the energies of the diastereomeric transition states leading to different stereochemical products, the preferred reaction pathway can be identified. The difference in the activation energies of these transition states directly correlates with the predicted enantiomeric or diastereomeric excess. Advances in computational methods have made it possible to quantitatively predict stereoselectivity in many organic reactions. rsc.org
Structure-reactivity relationships can be established by systematically modifying the structure of the reactants in the computational model and observing the effect on the activation energies and reaction thermodynamics. This approach allows for the rational design of more efficient and selective reactions.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
While gas-phase calculations provide fundamental insights, reactions are typically carried out in a solvent, which can have a profound effect on reactivity. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.
MD simulations can explicitly model the interactions between (R)-2-acetoxy-1-ethoxypropane and the surrounding solvent molecules. This allows for an understanding of how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. The organization of solvent molecules around the solute can influence the reaction rate and even alter the reaction mechanism. For instance, polar solvents might preferentially stabilize a charged intermediate, favoring a stepwise mechanism over a concerted one. The effects of solvents on reaction rates and crystal morphology have been successfully studied using MD simulations for various systems. rsc.orgnih.govnrel.gov
By running simulations in different solvents, it is possible to computationally screen for the optimal solvent for a particular reaction, saving time and resources in the laboratory.
Future Research Directions and Emerging Areas for 2 Acetoxy 1 Ethoxypropane, R
Development of Novel and Highly Enantioselective Catalytic Systems
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. While the enzymatic kinetic resolution of racemic 1-ethoxypropan-2-ol using lipases like Candida antarctica Lipase (B570770) B (CALB) is an established method for producing (R)-2-Acetoxy-1-ethoxypropane, future research will likely focus on overcoming the inherent 50% yield limitation of this approach and exploring alternative catalytic systems with improved efficiency and selectivity.
A significant area of development is Dynamic Kinetic Resolution (DKR) . This approach combines the enantioselective enzymatic acylation with an in situ racemization of the slower-reacting alcohol enantiomer. acs.orgnih.govthieme-connect.comdiva-portal.orgacs.org This allows for a theoretical yield of 100% of the desired (R)-acetate. Future research could focus on developing highly compatible metal and enzyme catalyst pairs for the DKR of 1-ethoxypropan-2-ol. Ruthenium complexes, for instance, have shown great promise as racemization catalysts for a variety of secondary alcohols at ambient temperatures. nih.govdiva-portal.orgmdpi.com The challenge lies in ensuring the mutual compatibility of the racemization catalyst and the lipase under the reaction conditions.
Beyond enzymatic and chemoenzymatic methods, the development of novel organocatalysts and metal-based catalysts for the asymmetric acylation of racemic 1-ethoxypropan-2-ol presents a promising frontier. jst.go.jpscribd.comoup.com Chiral diamines derived from amino acids and chiral phosphines have been shown to effectively catalyze the kinetic resolution of secondary alcohols. jst.go.jpscribd.comoup.com Research in this area would involve designing and synthesizing new catalysts that exhibit high enantioselectivity for the (R)-enantiomer of 1-ethoxypropan-2-ol, potentially offering milder reaction conditions and easier catalyst recovery.
Furthermore, the exploration of novel enzyme scaffolds beyond CALB could lead to the discovery of biocatalysts with enhanced activity, stability, and enantioselectivity. The principles of green chemistry will also drive research towards developing recyclable catalysts and utilizing more environmentally benign solvents. chiralpedia.com
Table 1: Comparison of Potential Catalytic Systems for (R)-2-Acetoxy-1-ethoxypropane Synthesis
| Catalytic System | Potential Advantages | Research Focus |
| Dynamic Kinetic Resolution (DKR) | Theoretical yield of 100% | Development of compatible lipase and racemization catalyst pairs (e.g., Ru-complexes). acs.orgnih.govdiva-portal.org |
| Novel Organocatalysts | Metal-free, milder conditions, tunable selectivity | Design and synthesis of new chiral diamines, phosphines, or other organocatalysts. jst.go.jpscribd.comoup.com |
| Advanced Metal-Based Catalysts | High turnover numbers, broad substrate scope | Exploration of earth-abundant metal catalysts and novel chiral ligands. |
| Novel Enzyme Scaffolds | Improved activity, stability, and selectivity | Screening and engineering of new lipases or esterases. |
Exploration of New Synthetic Applications in Material Science and Specialty Chemicals
The unique chiral architecture of (R)-2-Acetoxy-1-ethoxypropane makes it an attractive building block for the synthesis of novel materials and specialty chemicals with tailored properties. frontiersin.orgchinesechemsoc.orgresearchgate.net Future research in this domain will likely venture into the creation of advanced polymers and functional molecules where the stereochemistry of this compound plays a pivotal role.
In material science , the incorporation of chiral units into polymer backbones can induce the formation of helical structures and other ordered arrangements, leading to materials with unique optical, electronic, and mechanical properties. mdpi.comresearchgate.net (R)-2-Acetoxy-1-ethoxypropane, after suitable modification, could serve as a chiral monomer in polymerization reactions. For example, it could be a precursor to chiral diols or other functionalized monomers for the synthesis of chiral polyesters or polyacetals. Research could focus on synthesizing and characterizing these novel chiral polymers and investigating their potential applications in areas such as chiral chromatography, enantioselective sensors, and advanced optical materials. mdpi.commagtech.com.cn
As a specialty chemical , (R)-2-Acetoxy-1-ethoxypropane could be utilized as a chiral solvent or a precursor for the synthesis of other valuable chiral molecules. Chiral solvents can create a chiral environment that can influence the stereochemical outcome of chemical reactions. The development of new chiral solvents based on this compound could be a fruitful area of research. Furthermore, the ethoxy and acetoxy groups offer handles for further chemical transformations, allowing for its use as a versatile chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. rroij.comnih.govacs.org The design of unnatural amino acid derivatives and other biologically active compounds could benefit from the stereochemical information embedded in (R)-2-Acetoxy-1-ethoxypropane. nih.gov
Table 2: Potential Applications of (R)-2-Acetoxy-1-ethoxypropane in Material Science and Specialty Chemicals
| Application Area | Potential Role of (R)-2-Acetoxy-1-ethoxypropane | Research Direction |
| Chiral Polymers | Chiral monomer precursor | Synthesis and characterization of polymers with helical structures for applications in chiral separations and optics. mdpi.comresearchgate.net |
| Specialty Solvents | Chiral solvent for asymmetric synthesis | Investigation of its influence on the stereoselectivity of chemical reactions. |
| Chiral Building Blocks | Intermediate for complex molecule synthesis | Development of synthetic routes to pharmaceuticals, agrochemicals, and other functional molecules. rroij.comnih.govacs.org |
| Liquid Crystals | Component of chiral liquid crystal formulations | Exploration of its use in inducing or modifying the properties of liquid crystalline phases. mdpi.com |
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis of (R)-2-Acetoxy-1-ethoxypropane is crucial for optimizing existing processes and designing new, more efficient ones. Future research will increasingly rely on advanced in situ spectroscopic techniques to probe reaction kinetics and identify transient intermediates in real-time. longdom.orgrsc.orgnih.govacs.org
For the established enzymatic kinetic resolution of 1-ethoxypropan-2-ol, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to monitor the concentrations of the substrate enantiomers and the product simultaneously. longdom.org This allows for a detailed kinetic analysis of the reaction, providing valuable data on the enzyme's enantioselectivity and the factors that influence it. nih.gov Furthermore, Saturation Transfer Difference (STD) NMR can be employed to map the binding interactions between the substrate and the lipase, offering insights into the molecular basis of the enzyme's stereoselectivity. longdom.org
In situ Fourier-Transform Infrared (FT-IR) spectroscopy is another valuable technique for real-time reaction monitoring. It can track the consumption of the alcohol and the formation of the ester by observing changes in the characteristic vibrational bands of their functional groups. This can provide complementary kinetic data to NMR studies.
For the development of novel catalytic systems, such as the DKR process, in situ spectroscopy will be indispensable for understanding the interplay between the racemization catalyst and the enzyme. acs.orgnih.gov These techniques can help to identify any catalyst deactivation or inhibition processes that may occur, guiding the development of more robust and compatible catalytic systems. The study of mechanochemical reactions using real-time monitoring could also offer new perspectives on solid-state enzymatic reactions. nih.govacs.org
Table 3: Application of In Situ Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Gained | Research Application for (R)-2-Acetoxy-1-ethoxypropane |
| In situ NMR Spectroscopy | Real-time concentration of reactants and products, kinetic parameters, enzyme-substrate interactions (STD NMR). longdom.orgnih.gov | Detailed kinetic analysis of lipase-catalyzed resolution, understanding the mechanism of novel catalysts. |
| In situ FT-IR Spectroscopy | Real-time monitoring of functional group transformations, reaction kinetics. | Complementary kinetic data for enzymatic and chemical catalysis. |
| Online Mass Spectrometry | Identification of transient intermediates and byproducts. rsc.org | Elucidation of reaction pathways and potential side reactions. |
| Circular Dichroism (CD) Spectroscopy | Monitoring changes in chirality during the reaction. | Confirming the enantiomeric enrichment of the product in real-time. |
Integration of Automated Synthesis and Machine Learning in Reaction Optimization
The fields of automated synthesis and machine learning are poised to revolutionize chemical research and development. rroij.com For (R)-2-Acetoxy-1-ethoxypropane, these technologies offer powerful tools for accelerating the discovery of optimal reaction conditions and novel catalysts.
Automated synthesis platforms can perform a large number of experiments in a high-throughput manner, systematically varying parameters such as temperature, solvent, catalyst loading, and substrate concentration. This allows for the rapid screening of a wide range of conditions to identify those that maximize the yield and enantioselectivity of the desired (R)-ester.
When coupled with machine learning algorithms , the data generated from automated experiments can be used to build predictive models. nih.govrsc.org These models can then guide the next round of experiments, focusing on the most promising areas of the reaction space. This iterative process of experimentation and modeling can significantly reduce the time and resources required for reaction optimization compared to traditional one-variable-at-a-time approaches.
For the enzymatic kinetic resolution of 1-ethoxypropan-2-ol, a machine learning model could be trained on data from reactions using different lipases, acyl donors, and solvents to predict the enantiomeric excess and conversion. nih.govrsc.orgmdpi.com Such a model, named EnzyKR, has been developed for hydrolase-catalyzed kinetic resolutions and has shown promise in predicting enantiomeric outcomes. nih.govrsc.org This approach could be used to identify the optimal enzyme and conditions for producing (R)-2-Acetoxy-1-ethoxypropane with high purity.
Furthermore, machine learning can aid in the design of novel catalysts. By correlating the structural features of catalysts with their observed activity and selectivity, machine learning models can suggest new catalyst structures that are likely to be more effective. This data-driven approach to catalyst design has the potential to accelerate the discovery of next-generation catalysts for the synthesis of (R)-2-Acetoxy-1-ethoxypropane and other chiral molecules.
Table 4: Synergy of Automated Synthesis and Machine Learning
| Technology | Role in Research for (R)-2-Acetoxy-1-ethoxypropane | Expected Outcome |
| Automated Synthesis | High-throughput screening of reaction conditions (temperature, solvent, catalyst). | Rapid identification of optimal conditions for existing and new synthetic methods. |
| Machine Learning | Building predictive models from experimental data to guide optimization. nih.govrsc.orgmdpi.com | Accelerated discovery of optimal reaction parameters and novel catalysts. |
| Integrated Systems | Closed-loop optimization where machine learning algorithms direct automated experiments. | Autonomous and highly efficient discovery and optimization of synthetic routes. |
Q & A
Q. What safety protocols are critical when handling (R)-2-Acetoxy-1-ethoxypropane in oxygen-sensitive reactions?
- Answer : Use inert gas lines (N₂/Ar) for reactions involving pyrophoric reagents (e.g., Grignard). Conduct risk assessments for peroxide formation (test strips for ethers). Emergency protocols for spills should include neutralization with sodium bicarbonate and disposal via licensed waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
